molecular formula C26H25N3O4 B14952642 N-(2-ethoxyphenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(2-ethoxyphenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B14952642
M. Wt: 443.5 g/mol
InChI Key: MMUSTYQIUWHYLM-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the quinoxaline core, followed by the introduction of the ethoxyphenyl and methylphenylcarbonyl groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
  • N-(2-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Acetamide, N-(4-methoxyphenyl)-2-methoxy-

Uniqueness

N-(2-ethoxyphenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide stands out due to its unique combination of functional groups and the presence of the quinoxaline core. This structure imparts specific chemical and biological properties that differentiate it from similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-(4-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C26H25N3O4/c1-3-33-23-11-7-5-9-20(23)27-24(30)16-22-25(31)28-19-8-4-6-10-21(19)29(22)26(32)18-14-12-17(2)13-15-18/h4-15,22H,3,16H2,1-2H3,(H,27,30)(H,28,31)

InChI Key

MMUSTYQIUWHYLM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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